REACTION_SMILES
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[Br:18][CH2:19][c:20]1[cH:21][cH:22][cH:23][cH:24][cH:25]1.[CH2:3]([CH2:4][CH2:5][CH3:6])[n:7]1[c:8](=[O:17])[nH:9][c:10](=[O:16])[c:11]2[nH:12][cH:13][n:14][c:15]12.[CH3:27][OH:28].[Na+:2].[OH-:1].[OH2:26]>>[CH2:3]([CH2:4][CH2:5][CH3:6])[n:7]1[c:8](=[O:17])[nH:9][c:10](=[O:16])[c:11]2[n:12]([CH2:19][c:20]3[cH:21][cH:22][cH:23][cH:24][cH:25]3)[cH:13][n:14][c:15]12
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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BrCc1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCCCn1c(=O)[nH]c(=O)c2[nH]cnc21
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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CCCCn1c(=O)[nH]c(=O)c2c1ncn2Cc1ccccc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |